tert-butyl N-[4-(4-hydroxyphenyl)thiophen-2-yl]carbamate
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Overview
Description
tert-butyl N-[4-(4-hydroxyphenyl)thiophen-2-yl]carbamate: is a synthetic organic compound characterized by the presence of a tert-butyl carbamate group attached to a thiophene ring substituted with a hydroxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-[4-(4-hydroxyphenyl)thiophen-2-yl]carbamate typically involves the following steps:
Formation of the Hydroxyphenyl Thiophene Intermediate: This step involves the reaction of 4-hydroxyphenyl with thiophene-2-carboxylic acid or its derivatives under suitable conditions to form the hydroxyphenyl thiophene intermediate.
Introduction of the tert-Butyl Carbamate Group: The intermediate is then reacted with tert-butyl chloroformate in the presence of a base such as triethylamine to introduce the tert-butyl carbamate group, resulting in the formation of the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, precise control of reaction conditions, and purification techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
tert-butyl N-[4-(4-hydroxyphenyl)thiophen-2-yl]carbamate can undergo various types of chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinone derivatives.
Reduction: The thiophene ring can be reduced under suitable conditions.
Substitution: The hydroxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a common method.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base.
Major Products
Oxidation: Quinone derivatives.
Reduction: Reduced thiophene derivatives.
Substitution: Alkylated or acylated products.
Scientific Research Applications
tert-butyl N-[4-(4-hydroxyphenyl)thiophen-2-yl]carbamate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors.
Mechanism of Action
The mechanism of action of tert-butyl N-[4-(4-hydroxyphenyl)thiophen-2-yl]carbamate involves its interaction with specific molecular targets and pathways:
Molecular Targets: It may interact with enzymes, receptors, or other proteins, modulating their activity.
Pathways Involved: The compound can influence various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression.
Comparison with Similar Compounds
Similar Compounds
tert-butyl N-(4-bromo-3-cyano-7-fluoro-benzothiophen-2-yl)carbamate: Similar structure with different substituents on the thiophene ring.
tert-butyl N-[4-(4-hydroxyphenyl)butyl]carbamate: Similar structure with a butyl group instead of a thiophene ring.
Uniqueness
tert-butyl N-[4-(4-hydroxyphenyl)thiophen-2-yl]carbamate is unique due to the presence of both a hydroxyphenyl group and a thiophene ring, which confer distinct chemical and biological properties.
Properties
CAS No. |
2694733-70-3 |
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Molecular Formula |
C15H17NO3S |
Molecular Weight |
291.4 |
Purity |
95 |
Origin of Product |
United States |
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